2,3-Dihydroxybenzoic acid
Overview
Description
2,3-Dihydroxybenzoic acid is a compound with significant biological relevance and chemical properties. It has been identified as a product of human aspirin metabolism, present in blood plasma and urine following aspirin ingestion. Its detection and measurement involve advanced techniques such as mass spectrometry and electrochemical analysis, reflecting its lower concentration compared to other metabolites like salicylic acid or salicyluric acid (Grootveld & Halliwell, 1988).
Synthesis Analysis
The synthesis of 2,3-Dihydroxybenzoic acid can be achieved through various chemical pathways. One method involves starting from commercially available 2,3-dimethoxybenzoic acid, utilizing a Curtius rearrangement for the thermal decomposition of a carboxylic acid azide to an isocyanate, suitable for micro and semimicro scales (Sundaram, 1981).
Molecular Structure Analysis
Studies on the molecular structure of dihydroxybenzoic acid derivatives, such as 2,6-dihydroxybenzoic acid, reveal hydrogen bonded carboxylic dimers forming a herringbone motif, characteristic of polycyclic aromatic compounds. This structural motif is indicative of the broader class of dihydroxybenzoic acids, suggesting similar packing and bonding patterns may be present in 2,3-dihydroxybenzoic acid (MacGillivray & Zaworotko, 1994).
Chemical Reactions and Properties
2,3-Dihydroxybenzoic acid participates in various chemical reactions, including molecular recognition and supramolecular assembly formation. It interacts with N-donor compounds through hydrogen bonding, demonstrating its capacity to form complex structures. The presence of both OH and COOH groups facilitates these interactions, highlighting the compound's versatility in forming hydrogen bonds and its potential in supramolecular chemistry (Varughese & Pedireddi, 2006).
Physical Properties Analysis
The physical properties of 2,3-dihydroxybenzoic acid and its derivatives are closely tied to their molecular structure. Crystallographic studies on related compounds like 2,6-dihydroxybenzoic acid offer insights into their solid-state behavior, including crystal packing and hydrogen bonding patterns. Such studies are essential for understanding the physical properties of these compounds, including melting points, solubility, and crystalline forms (MacGillivray & Zaworotko, 1994).
Chemical Properties Analysis
The chemical properties of 2,3-dihydroxybenzoic acid, such as reactivity and stability, can be inferred from its molecular structure and reactions. Its ability to form supramolecular assemblies through hydrogen bonding and interact with various chemical species indicates a high degree of reactivity and versatility. These properties make it a valuable compound in synthetic chemistry and materials science (Varughese & Pedireddi, 2006).
Scientific Research Applications
Platelet Aggregation Inhibition : It inhibits platelet aggregation, serotonin release, and malonaldehyde production, suggesting its role in mediating platelet aggregation through free radical reactions (Greenberg, Grady, & Peterson, 1977).
Marker for Hydroxyl-Radical Formation : Hydroxylation of salicylate into 2,3-dihydroxybenzoate may serve as an assay for measuring hydroxyl-radical formation in the human body (Grootveld & Halliwell, 1986).
Anti-Inflammatory Properties : It effectively reduces inflammation in experimental phacoanaphylactic endophthalmitis, proving more effective than sodium benzoate (Marak et al., 1987).
Enhancing Bacterial Survival : As a siderophore in Brucella abortus, it protects the bacteria from macrophage killing, potentially increasing survival during early infection (Leonard, López-Goñi, & Baldwin, 2017).
Iron-Chelating Drug in Thalassaemia Major : It shows potential as an oral iron-chelating drug, with well-tolerated side effects and limited gastrointestinal complaints (Peterson et al., 1976).
Antioxidant and Antimicrobial Activity : Plant-derived hydroxybenzoic acids, including 2,3-dihydroxybenzoic acid, demonstrate anti-/pro-oxidant properties, lipophilicity, antimicrobial activity, and cytotoxic activity in certain cell lines (Kalinowska et al., 2021).
Wastewater Treatment : Its electrochemical oxidation can be used in wastewater treatment, reducing total organic carbon and producing byproducts (de Lima Leite et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQAMYCGOIJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
875-28-5 (hydrochloride salt) | |
Record name | 2,3-Dihydroxybenzoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388 | |
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DSSTOX Substance ID |
DTXSID70858712 | |
Record name | 2,3-Dihydroxybenzoic acid | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Aldrich MSDS], Solid | |
Record name | 2,3-Dihydroxybenzoic acid | |
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Record name | 2-Pyrocatechuic acid | |
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Vapor Pressure |
0.0000021 [mmHg] | |
Record name | 2,3-Dihydroxybenzoic acid | |
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Product Name |
2,3-Dihydroxybenzoic acid | |
CAS RN |
303-38-8, 27138-57-4 | |
Record name | 2,3-Dihydroxybenzoic acid | |
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Record name | 2,3-Dihydroxybenzoic acid | |
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Record name | Benzoic acid, dihydroxy- | |
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Record name | 2,3-Dihydroxy-Benzoic Acid | |
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Record name | 2,3-Dihydroxybenzoic acid | |
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Record name | 2,3-Dihydroxybenzoic acid | |
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Record name | 2,3-dihydroxybenzoic acid | |
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Record name | 2,3-DIHYDROXY BENZOIC ACID | |
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Record name | 2-Pyrocatechuic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
204.00 to 208.00 °C. @ 760.00 mm Hg | |
Record name | 2,3-Dihydroxy-Benzoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01672 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Pyrocatechuic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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